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Compound of Interest

3'-Chloro-3-(2,6-
Compound Name:

dimethylphenyl)propiophenone
CAS No.: 898754-70-6

Cat. No.: B3023865

Get Quote

\ J

Classification: Sterically Hindered Dihydrochalcone Scaffold Primary Application:
Pharmaceutical Intermediate / Lead Optimization Building Block

Executive Summary

3'-Chloro-3-(2,6-dimethylphenyl)propiophenone (Fluorochem Code: F206535) is a
functionalized ketone intermediate characterized by a 1,3-diarylpropane backbone. Its
structural uniqueness lies in the 2,6-dimethyl substitution on the distal phenyl ring. This "ortho-
blocking™ motif is a critical strategy in drug design to enhance metabolic stability by hindering
oxidative metabolism at the benzylic position and restricting conformational freedom.

For drug development professionals, this molecule serves as a high-value precursor for
synthesizing 1,3-diarylpropylamines (via reductive amination), a pharmacophore found in
numerous antidepressants, ion channel blockers, and sigma receptor ligands.

Chemical Identity & Structure
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Specification

IUPAC Name

1-(3-Chlorophenyl)-3-(2,6-
dimethylphenyl)propan-1-one

Common Name

3'-Chloro-2,6-dimethyldihydrochalcone

Not formally assigned in public registries;

CAS Number
Analogous to 898779-20-9
Molecular Formula C17H17CIO
Molecular Weight 272.77 g/mol
CC1=C(CCCC(=0)C2=CC=CC(Cl)=C2)C(C)=C
SMILES
C=C1
InChl Key Predicted based on structure

Structural Analysis

o Core: Propiophenone (1-phenylpropan-1-one).

e Ring A (Left): 3-Chlorophenyl. The meta-chlorine provides lipophilicity and a handle for

potential halogen bonding or further functionalization, while avoiding the rapid metabolism

often seen with para-substitution.

 Linker: Ethylene bridge (-CHz2-CHz2-).

» Ring B (Right): 2,6-Dimethylphenyl. The two methyl groups create a "steric shield" around

the benzylic carbons and the aromatic ring, significantly altering the binding kinetics and

metabolic profile compared to unsubstituted analogs.

Physicochemical Properties

Data below represents calculated values standard for this structural class.
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Implication for Drug

Parameter Value .
Design
Highly lipophilic; likely requires
cLogP ~5.2 formulation aid or salt
formation in final API.
Excellent blood-brain barrier
tPSA 17.07 Az (BBB) permeability (Target <
90 A2).
No donor groups; acts only as
H-Bond Donors 0
an acceptor.
H-Bond Acceptors 1 Carbonyl oxygen.
Moderate flexibility,
Rotatable Bonds 4 constrained by the 2,6-
dimethyl steric clash.
) ) ) Due to disruption of crystal
) Viscous Oil or Low-Melting ) )
Physical State packing by the asymmetric 2,6-

Solid )
dimethyl group.

Synthesis & Manufacturing Protocols

The synthesis of this scaffold typically employs a Claisen-Schmidt Condensation followed by
selective hydrogenation. This route is preferred for its scalability and modularity.

Workflow Diagram (DOT)
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Figure 1: Modular synthesis via the Chalcone route.

Detailed Protocol
Step 1: Aldol Condensation (Chalcone Formation)

Objective: Form the unsaturated enone linkage.

» Reagents: Charge a reactor with 3-chloroacetophenone (1.0 eq) and 2,6-
dimethylbenzaldehyde (1.0 eq) in Ethanol (10 volumes).

o Catalyst: Add agueous NaOH or KOH (10% wi/v, 0.5 eq) dropwise at 0-5°C.

o Note: The 2,6-dimethyl group provides significant steric hindrance, slowing the
nucleophilic attack. The reaction may require prolonged stirring (24—48h) or gentle heating
(40°C) compared to standard benzaldehydes.

e Workup: Quench with dilute HCI. The chalcone product often precipitates as a yellow solid.
Filter and recrystallize from EtOH/Water.

Step 2: Selective Hydrogenation
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Objective: Reduce the alkene without reducing the ketone or removing the chlorine.
e Setup: Dissolve the chalcone in Ethyl Acetate or THF.

o Catalyst: Use 5% Pd/C (loading 5 wt%) or Wilkinson's Catalyst (if chlorine lability is a
concern, though Pd/C is usually safe for aryl chlorides under mild conditions).

o Conditions: Hydrogenate at 1 atm (balloon) or 30 psi at Room Temperature. Monitor via
TLC/HPLC to prevent over-reduction to the alcohol.

 Purification: Filter catalyst through Celite. Concentrate filtrate. Purify via silica gel
chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery
The "Magic Methyl" & Steric Shielding

The 2,6-dimethylphenyl moiety is a privileged substructure. In the context of this
propiophenone, it serves two mechanisms:[1]

o Metabolic Blockade: It sterically protects the benzylic position from Cytochrome P450
oxidation, extending the half-life (

) of derived drugs.

o Conformational Locking: It forces the phenyl ring to adopt a perpendicular orientation relative
to the alkyl chain, potentially increasing selectivity for deep hydrophobic pockets in GPCRs
or kinases.

Derivatization Pathways

Researchers utilize this ketone primarily as a divergence point.
o Pathway A: Reductive Amination (Primary Route)
o Reaction with primary/secondary amines + NaBH(OAC)s.

o Target: Synthesis of analogs to Fluoxetine, Atomoxetine, or Dapoxetine where the steric
bulk modulates transporter affinity (SERT/NET).
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o Pathway B: Grignard Addition
o Reaction with R-MgBr.

o Target: Tertiary carbinols, common in antihistamines and antitussives.

Functional Workflow (DOT)

3'-Chloro-3-(2,6-dimethylphenyl)
propiophenone

i T

Reductive Amination Grignard Addition Alpha-Bromination
(Amines/NaBH3CN) (R-MgX) (Br2/HBr)
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(Antidepressant/Analgesic Scaffolds) (Receptor Modulators) (Thiazoles/Imidazoles)
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Figure 2: Synthetic divergence from the propiophenone core.
Safety & Handling
Based on MSDS data for aryl ketones and chlorinated aromatics.
e Signal Word: Warning.
e Hazard Statements:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

» Handling:
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o The compound is likely lipophilic and skin-permeable. Wear nitrile gloves and use a fume
hood.

o Avoid generation of dust/aerosols if solid.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation
of the alpha-methylene group.

References

Fluorochem Ltd. (2024). Product Specification: 3'-Chloro-3-(2,6-
dimethylphenyl)propiophenone (F206535). Fluorochem Catalog. Link

ChemicalBook. (2024). Structural Analogs of Dimethylphenyl Propiophenones. Link

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in
Drug Design. Journal of Medicinal Chemistry. (Context on steric shielding in drug design).
Link

MolCore. (2024). 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-73-9) Data
Sheet. (Reference for isomeric properties). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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